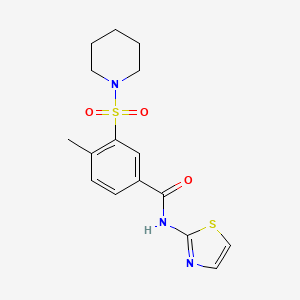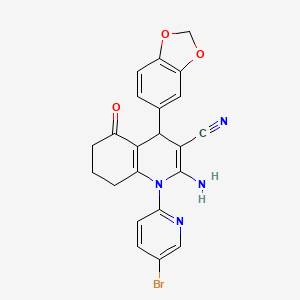![molecular formula C20H12ClFN2O2 B15013669 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B15013669.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a fluorobenzamide moiety
Vorbereitungsmethoden
The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.
Introduction of Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced by reacting the benzoxazole derivative with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, with enhanced properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can be compared with other similar compounds, such as:
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide: This compound has a phenoxyacetamide moiety instead of a fluorobenzamide moiety, which may result in different biological activities and properties.
N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide: This compound contains a carbonothioyl group, which may confer unique chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H12ClFN2O2 |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H12ClFN2O2/c21-13-7-5-12(6-8-13)20-24-17-11-14(9-10-18(17)26-20)23-19(25)15-3-1-2-4-16(15)22/h1-11H,(H,23,25) |
InChI-Schlüssel |
IJFZOPNBORUAFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluorobenzoic acid [4-[(E)-(nicotinoylhydrazono)methyl]phenyl] ester](/img/structure/B15013605.png)
![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B15013613.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013617.png)

![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B15013634.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline](/img/structure/B15013641.png)

![2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol](/img/structure/B15013646.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B15013663.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15013675.png)
![2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15013682.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013688.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15013694.png)
